
3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features an indole moiety fused with a pyrazole ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Aplicaciones Científicas De Investigación
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The compound can modulate these pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the pyrazole and phenyl groups.
N-phenylpyrazole: Contains the pyrazole and phenyl groups but lacks the indole moiety.
Indomethacin: A well-known drug that contains an indole moiety and exhibits anti-inflammatory properties.
Uniqueness
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of the indole, pyrazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad range of applications in various fields .
Propiedades
Número CAS |
827318-55-8 |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
5-(1H-indol-2-yl)-N-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(20-13-7-2-1-3-8-13)14-11-19-22-17(14)16-10-12-6-4-5-9-15(12)21-16/h1-11,21H,(H,19,22)(H,20,23) |
Clave InChI |
DEGMXEVTINYRBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
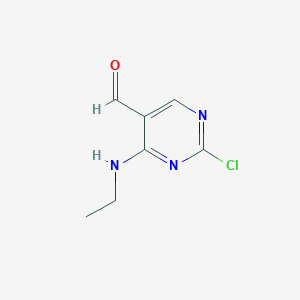
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
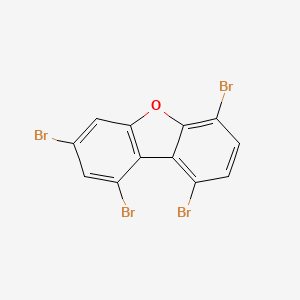

![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
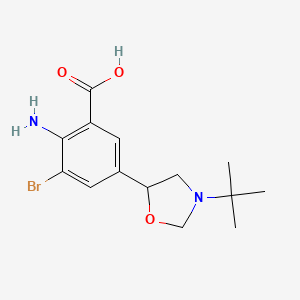
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
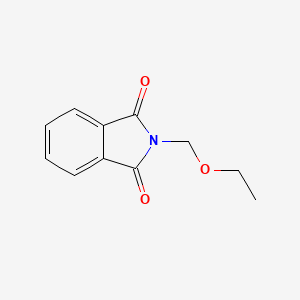
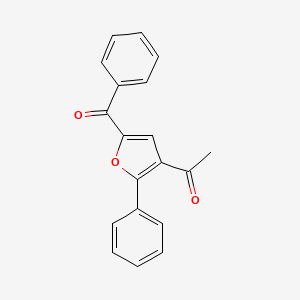
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
